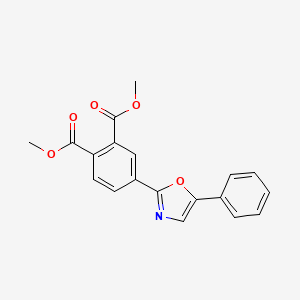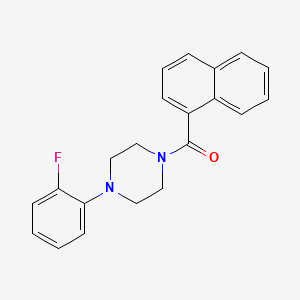![molecular formula C27H29N5 B5507394 N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5507394.png)
N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine involves complex chemical processes, often requiring precise conditions for optimal yield. For instance, compounds incorporating pyrazole, piperazine, and naphthyl moieties have been synthesized through methods such as nucleophilic aromatic substitution reactions, highlighting the versatility and adaptability of these chemical frameworks in synthesis strategies (Williams et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine reveals intricate details about their chemical behavior and potential interactions. Studies employing X-ray crystallography, alongside Hirshfeld and DFT calculations, provide insights into the intermolecular interactions and electronic properties, offering a basis for understanding the structural aspects that underpin their biological or chemical activity (Shawish et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their structural elements, including the presence of pyrazole, piperazine, and naphthyl groups. These components contribute to a compound's ability to engage in various chemical reactions, such as cyclocondensation and nucleophilic aromatic substitution, which are pivotal in the synthesis of complex molecules with potential pharmaceutical applications (Rajkumar et al., 2014).
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Pharmacophore Models
Research on related compounds, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has elucidated their molecular interactions with cannabinoid receptors. Conformational analyses using the AM1 molecular orbital method and comparative molecular field analysis (CoMFA) have contributed to the development of unified pharmacophore models. These models aid in understanding the steric and electrostatic requirements for binding to the CB1 receptor, offering insights into the design of selective receptor ligands (Shim et al., 2002).
Antioxidant, Antitumor, and Antimicrobial Activities
Compounds derived from pyrazole and pyrazolopyridine frameworks have shown significant antioxidant, antitumor, and antimicrobial activities. For example, microwave-assisted synthesis of new pyrazolopyridines demonstrated notable efficacy against liver and breast cancer cell lines and bacterial strains, highlighting the therapeutic potential of these compounds in cancer treatment and infection control (El‐Borai et al., 2013).
Synthesis and Structural Analysis
The synthesis and molecular structure investigation of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been reported. X-ray crystallography, Hirshfeld, and DFT calculations reveal intermolecular interactions and electronic properties, contributing to the understanding of their molecular structures and potential applications in materials science and drug design (Shawish et al., 2021).
Anticancer Evaluation
Novel pyrimidinyl pyrazole derivatives, including those with piperazine substituents, have been synthesized and evaluated for their antitumor activity. These compounds exhibit potent cytotoxicity against various tumor cell lines, demonstrating their potential as cancer therapeutics (Turov, 2020).
Eigenschaften
IUPAC Name |
(E)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5/c1-21-27(22(2)32(29-21)25-12-4-3-5-13-25)19-28-31-17-15-30(16-18-31)20-24-11-8-10-23-9-6-7-14-26(23)24/h3-14,19H,15-18,20H2,1-2H3/b28-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOXUXJQUUAUKG-TURZUDJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3CCN(CC3)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3CCN(CC3)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5507311.png)
![N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5507318.png)
![4-(1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5507321.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5507349.png)

![(4-{5-[(methylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5507368.png)

![{1-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-ethylpiperidin-3-yl}methanol](/img/structure/B5507375.png)
![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5507376.png)
![{[3-(ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B5507380.png)

![[5-(1,3-diphenyl-2-imidazolidinyl)-2-furyl]methanol](/img/structure/B5507396.png)

